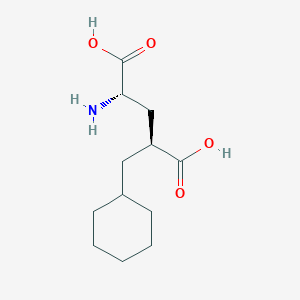

(4S)-4-Cyclohexylmethyl-L-glutamic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

(2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid |

InChI |

InChI=1S/C12H21NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h8-10H,1-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1 |

InChI Key |

MXSQZJNEEHYKAD-UWVGGRQHSA-N |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C1CCC(CC1)CC(CC(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4s 4 Cyclohexylmethyl L Glutamic Acid and Analogues

Stereoselective Synthesis Strategies for (4S)-4-Cyclohexylmethyl-L-glutamic Acid

The primary challenge in the synthesis of this compound lies in the precise control of two stereocenters, at C2 (the α-carbon) and C4 (the γ-carbon), to achieve the desired (2S, 4S) configuration.

Enantioselective Approaches for Chiral Center Control

Control over the stereochemistry of the α- and γ-carbons is paramount in the synthesis of 4-substituted glutamic acids. Various asymmetric strategies have been developed to establish these chiral centers with high fidelity.

One powerful approach involves the use of chiral auxiliaries, particularly Ni(II) complexes of Schiff bases derived from glycine. This method allows for the asymmetric synthesis of a wide array of α-amino acids. For the synthesis of 4-substituted glutamic acids, a Michael addition of the nucleophilic glycine equivalent to an appropriate α,β-unsaturated acceptor is a key step. The chiral ligand on the Ni(II) complex directs the addition, leading to high diastereoselectivity and enantioselectivity, often with an enantiomeric excess (ee) greater than 98%. nih.gov This strategy was successfully applied to the synthesis of (2S,4R)- and (2S,4S)-fluoroglutamic acid by using methyl α-fluoroacrylate as the Michael acceptor. nih.gov

Phase-transfer catalysis (PTC) offers another robust method for the enantioselective synthesis of glutamic acid derivatives. acs.org Using chiral phase-transfer catalysts, such as quaternized Cinchona alkaloids, the alkylation of glycine Schiff base esters can be performed with high enantioselectivity. acs.org A notable application is the tandem conjugate addition-elimination reaction between the benzophenone imine of glycine tert-butyl ester and activated allylic acetates, which yields 4-alkylidenyl glutamic acid derivatives with good to excellent yields (63-92%) and high enantioselectivities (80-97% ee). nih.gov The absolute configuration of the newly formed stereocenter is dictated by the choice of the cinchona alkaloid catalyst. acs.org

Methodological Advancements for Introducing the Cyclohexylmethyl Moiety

The introduction of the cyclohexylmethyl group at the C4 position of the glutamic acid scaffold requires a stereocontrolled alkylation step. A highly effective strategy involves the generation of a dianion from a suitably protected glutamic acid derivative, followed by alkylation with a cyclohexylmethyl halide.

A key intermediate for this transformation is a protected pyroglutamate or a linear protected glutamic acid. For instance, a dianion can be formed from a protected glutamic acid derivative, such as 1-allyl 5-(tert-butyl) (2S)-2-((tert-butoxycarbonyl)amino)pentanedioate, by treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (e.g., -78 °C). rsc.orgmit.eduscispace.com This generates a lithium enolate, which can then be alkylated with an electrophile like cyclohexylmethyl iodide or bromide. The stereochemical outcome of this alkylation is controlled by the conformation of the intermediate lithium enolate, often resulting in high diastereoselectivity. rsc.orgmit.eduscispace.com A similar approach has been successfully used to introduce an 8-phenyloctyl group at the 4-position, yielding the (2S,4S) diastereomer with high purity. rsc.orgmit.eduscispace.com This methodology is general and can be adapted for the introduction of various alkyl and cycloalkyl substituents.

Synthesis of Structurally Related Glutamic Acid Derivatives

The methodologies developed for this compound can be extended to a wide range of structurally related analogues, which are valuable tools for probing structure-activity relationships in biological systems.

Design and Synthesis of 4-Substituted L-Glutamic Acid Analogues with Varied Aliphatic and Cyclic Substituents

The synthesis of 4-substituted L-glutamic acid analogues with diverse substituents has been an area of active research. These analogues are crucial for understanding the interactions of glutamic acid with its receptors and transporters. nih.gov

A variety of synthetic strategies have been employed, many of which utilize chiral pool starting materials like L-pyroglutamic acid to ensure the correct stereochemistry at the α-carbon. nih.gov The 4-position can then be functionalized through various reactions. For example, electrophilic hydroxylation of a protected pyroglutamate enolate using reagents like 3-phenyl-N-phenylsulfonyl oxaziridine can introduce a hydroxyl group at the C4 position. beilstein-journals.org This approach has been used to synthesize (4S)-4-hydroxy-L-glutamic acid. beilstein-journals.org

The table below summarizes some of the synthetic approaches for different 4-substituted L-glutamic acid analogues.

| 4-Substituent | Synthetic Method | Starting Material | Key Reagents |

| Fluoro | Michael Addition | Ni(II) complex of glycine Schiff base | Methyl α-fluoroacrylate |

| Bromo | Michael Addition | Ni(II) complex of glycine Schiff base | Ethyl α-bromoacrylate |

| Hydroxy | Electrophilic Hydroxylation | Protected L-pyroglutamic acid | LiHMDS, 3-phenyl-N-phenylsulfonyl oxaziridine |

| Alkylidene | Tandem Conjugate Addition-Elimination | Glycine tert-butyl ester Schiff base | Activated allylic acetates, Chiral PTC |

| 8-Phenyloctyl | Alkylation of Dianion | Protected L-glutamic acid | LiHMDS, 8-phenyloctyl iodide |

Molecular Interactions and Target Engagement of 4s 4 Cyclohexylmethyl L Glutamic Acid

Investigations at Glutamate (B1630785) Receptor Systems

No specific data available for (4S)-4-Cyclohexylmethyl-L-glutamic acid.

No specific data available for this compound.

No specific data available for this compound.

No specific data available for this compound.

No specific data available for this compound.

Ligand Binding Dynamics at Ionotropic Glutamate Receptors (iGluRs)

Enzyme Inhibition and Modulation Studies

No specific data available for this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the molecular interactions and target engagement of the chemical compound this compound.

Therefore, it is not possible to provide an article detailing its interaction with Glutamate Decarboxylase (GAD) and its isoforms, its modulatory effects on Glutamine Synthetase, its potential effects on other enzyme systems, its interaction with amino acid transporter systems like System xc− and other excitatory amino acid transporters, or any computational chemistry and molecular modeling approaches specifically related to this compound.

The provided outline requires detailed research findings that are not present in the public domain for this compound. General information about glutamic acid derivatives or the biological targets themselves would not adhere to the strict requirement of focusing solely on the specified compound.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Protein Docking Simulations for Binding Site Prediction

Ligand-protein docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking studies are instrumental in predicting its binding mode within the ligand-binding domains (LBDs) of various ionotropic and metabotropic glutamate receptors (iGluRs and mGluRs).

While specific docking studies for this compound are not extensively reported in publicly available literature, the binding of structurally related 4-substituted glutamic acid analogs provides valuable insights. For instance, studies on (2S,4R)-4-methylglutamic acid have demonstrated its selectivity for kainic acid receptors, a subtype of iGluRs nih.gov. It is hypothesized that the cyclohexylmethyl group of this compound would occupy a hydrophobic pocket within the LBD of certain glutamate receptors. The L-glutamic acid core of the molecule is expected to form key interactions with conserved residues in the binding pocket, similar to the endogenous ligand, L-glutamate. These interactions typically involve hydrogen bonds between the alpha-amino and carboxyl groups of the ligand and specific amino acid residues of the receptor.

A hypothetical docking pose of this compound in a glutamate receptor LBD would likely show the cyclohexyl ring extending into a less polar sub-pocket, potentially displacing water molecules and forming favorable van der Waals interactions. The precise orientation and resulting binding energy would depend on the specific topology and amino acid composition of the binding site of each receptor subtype.

Table 1: Predicted Key Interactions of this compound in a Glutamate Receptor Binding Site (Hypothetical)

| Molecular Moiety of Ligand | Interacting Receptor Residues (Hypothetical) | Type of Interaction |

| α-carboxyl group | Arginine, Lysine | Salt bridge, Hydrogen bond |

| α-amino group | Aspartate, Glutamate | Salt bridge, Hydrogen bond |

| γ-carboxyl group | Serine, Threonine | Hydrogen bond |

| Cyclohexylmethyl group | Leucine, Isoleucine, Valine | Hydrophobic (van der Waals) interactions |

Molecular Dynamics Simulations for Elucidating Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the elucidation of binding pathways, conformational changes, and the stability of interactions over time. An MD simulation of this compound bound to a glutamate receptor would offer a more realistic representation of the binding event compared to static docking poses.

General computational studies on glutamic acid derivatives often employ MD simulations to refine docking results and to assess the dynamic stability of the ligand-receptor complex mdpi.com. A typical MD simulation protocol for the this compound-receptor complex would involve embedding the complex in a lipid bilayer (for transmembrane receptors) or a water box, followed by energy minimization and a production run of several nanoseconds.

Analysis of the MD trajectory could reveal:

Conformational Flexibility: The degree of movement of the cyclohexylmethyl group within the binding pocket.

Water Dynamics: The role of water molecules in mediating ligand-receptor interactions.

Binding Free Energy Calculations: More accurate estimations of binding affinity using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Structure-Activity Relationship (SAR) Analysis and Predictive Modeling

Structure-activity relationship (SAR) analysis is fundamental to understanding how chemical structure relates to biological activity. For 4-substituted L-glutamic acid analogs, SAR studies have revealed that the nature, size, and stereochemistry of the substituent at the 4-position are critical determinants of receptor affinity and selectivity.

Pharmacological studies of (2S,4R)-4-methylglutamic acid and (2S,4S)-4-methylglutamic acid have shown distinct pharmacological profiles, with the former being selective for kainic acid receptors and the latter for certain mGlu receptor subtypes nih.gov. This highlights the importance of the stereochemistry at the 4-position.

The introduction of the larger and more lipophilic cyclohexylmethyl group in this compound is expected to confer a unique pharmacological profile. The increased bulk and hydrophobicity of the cyclohexylmethyl moiety, compared to a methyl group, would likely lead to a different pattern of receptor subtype selectivity. It is plausible that this compound would exhibit higher affinity for receptors possessing a larger and more accommodating hydrophobic pocket.

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, could be employed to build models that correlate physicochemical properties of a series of 4-substituted L-glutamic acid analogs with their biological activities. Such models could then be used to predict the activity of novel compounds, including this compound.

Table 2: Comparative Pharmacological Profile of 4-Substituted L-Glutamic Acid Analogs (Illustrative)

| Compound | 4-Substituent | Receptor Selectivity (Illustrative) |

| (2S,4R)-4-Methyl-L-glutamic acid | Methyl | Kainate receptors nih.gov |

| (2S,4S)-4-Methyl-L-glutamic acid | Methyl | mGluR1α and mGluR2 nih.gov |

| This compound | Cyclohexylmethyl | Hypothetically selective for receptors with a large hydrophobic pocket |

Preclinical Investigation of Biological Activities and Underlying Mechanisms Non Human Systems

Biochemical Pathway Interventions

Without any research findings, the creation of data tables and a detailed discussion of the compound's biological effects is not feasible. Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive article on the preclinical profile of "(4S)-4-Cyclohexylmethyl-L-glutamic acid" can be written.

Role in Nitrogen Metabolism Regulation

Information regarding the specific role of this compound in the regulation of nitrogen metabolism is not available in the reviewed scientific literature. Generally, nitrogen metabolism is a fundamental process where amino acids, including glutamic acid, play a central role as donors and acceptors of nitrogen. nih.govlsuhsc.edu In many organisms, the assimilation of nitrogen involves the conversion of inorganic nitrogen into organic compounds like glutamine and glutamate (B1630785), which then serve as nitrogen donors for the synthesis of other amino acids and nitrogen-containing molecules. lsuhsc.edupressbooks.pub The regulation of these pathways is complex, involving enzymes like glutamine synthetase and glutamate dehydrogenase. pressbooks.pub However, the influence of the cyclohexylmethyl substitution on the L-glutamic acid structure and its subsequent effect on these regulatory pathways has not been documented.

Influence on Glutathione (GSH) Synthesis Pathways

There is no available research data on the influence of this compound on glutathione (GSH) synthesis pathways. Glutathione, a critical antioxidant, is synthesized from three amino acids: glutamate, cysteine, and glycine. nih.govnih.gov The first and rate-limiting step is the formation of gamma-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). nih.govresearchgate.net Glutamate availability is a key determinant in this process. nih.govnih.gov The specific effects of this compound as a potential substrate or modulator for the enzymes involved in GSH synthesis, such as GCL or glutathione synthetase, have not been investigated.

Interplay with Central Carbon Metabolism and Energy Pathways

No studies were found that describe the interplay of this compound with central carbon metabolism and energy pathways. Central carbon metabolism, which includes glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, is interconnected with amino acid metabolism. nih.gov Glutamate, for instance, can be deaminated to α-ketoglutarate, an intermediate of the TCA cycle, thereby directly participating in energy production. pressbooks.pub It is unknown whether this compound can be similarly metabolized or how it might influence the key regulatory enzymes of these central pathways.

In Vitro Cellular Studies (Non-Human Cell Lines)

Cell Cycle Progression Modulation

Scientific literature lacks information on the modulation of cell cycle progression by this compound in non-human cell lines. The availability of amino acids is known to be crucial for cell proliferation and the regulation of the cell cycle. mdpi.comnih.gov Deprivation of certain amino acids, like glutamine, can lead to cell cycle arrest, often in the G0/G1 phase, highlighting the connection between nutrient sensing and cell cycle checkpoints. mdpi.com However, no studies have been published that assess the impact of this compound on these processes.

Apoptosis Induction Mechanisms

There is no available data concerning apoptosis induction mechanisms related to this compound. Glutamate and its related metabolite glutamine have complex roles in apoptosis. nih.gov High concentrations of glutamate can induce excitotoxicity and apoptosis in neuronal cells through various pathways, including both caspase-dependent and independent mechanisms. nih.gov Conversely, glutamine availability is often linked to cell survival. nih.gov The potential pro- or anti-apoptotic effects of this compound have not been explored.

Impact on Cell Growth and Proliferation in Preclinical Disease Models

No preclinical studies investigating the impact of this compound on cell growth and proliferation in any disease models were identified. While the metabolism of glutamic acid is a key target in cancer research due to the phenomenon of "glutamine addiction" in tumor cells, there is no information on whether this compound affects the growth and proliferation of cancer cells or other pathological cell types. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Function Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like (4S)-4-Cyclohexylmethyl-L-glutamic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of proton and carbon atoms in the molecule.

¹H-NMR Spectroscopy : The proton NMR spectrum reveals the chemical shift, integration, and multiplicity for each unique proton. For the parent L-glutamic acid, characteristic signals are observed for the α-proton (H2), and the β- (H3) and γ-protons (H4). researchgate.net The introduction of the cyclohexylmethyl group at the C4 position introduces a complex set of new signals in the aliphatic region of the spectrum. These new signals correspond to the methylene (B1212753) bridge protons (-CH₂-) and the eleven protons on the cyclohexane (B81311) ring. The diastereotopic nature of the protons on the methylene bridge and within the glutamic acid backbone adjacent to the new stereocenter at C4 would likely result in complex splitting patterns.

¹³C-NMR Spectroscopy : The carbon NMR spectrum shows a single peak for each unique carbon atom. The spectrum of L-glutamic acid typically shows five distinct signals for its five carbon atoms. hmdb.cachemicalbook.com The structure of this compound contains twelve carbon atoms, and its ¹³C NMR spectrum is predicted to display twelve unique resonances. Signals corresponding to the glutamic acid backbone would be present, with the C4 signal being shifted due to the alkyl substitution. Additionally, seven new signals would appear in the aliphatic region, corresponding to the methylene bridge carbon and the six carbons of the cyclohexyl ring (with potential overlap depending on symmetry and solvent).

The following table outlines the predicted NMR assignments for this compound, based on the known values for L-glutamic acid and standard chemical shift increments for alkyl groups.

| Predicted ¹H-NMR Data | Predicted ¹³C-NMR Data | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Predicted Multiplicity | Position | Predicted δ (ppm) |

| H2 (α-CH) | ~3.7-3.8 | dd | C1 (γ-COOH) | ~177-180 |

| H3 (β-CH₂) | ~1.9-2.2 | m | C2 (α-CH) | ~55-57 |

| H4 (γ-CH) | ~1.7-1.9 | m | C3 (β-CH₂) | ~29-32 |

| H5 (α-COOH) | - | - | C4 (γ-CH) | ~35-40 |

| -CH₂- (bridge) | ~1.2-1.5 | m | C5 (α-COOH) | ~174-176 |

| Cyclohexyl | ~0.8-1.8 | m | -CH₂- (bridge) | ~40-45 |

| Cyclohexyl | ~25-38 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 'dd' denotes doublet of doublets.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing through-bond correlations between nuclei. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum would show cross-peaks connecting H2 to the H3 protons, H3 to H4, and H4 to the methylene bridge protons, confirming the backbone connectivity. It would also reveal the intricate coupling network within the cyclohexyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, it would link the proton signal at ~3.7 ppm to the α-carbon (C2) at ~56 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com HMBC is crucial for connecting different fragments of the molecule. A key correlation would be observed between the methylene bridge protons and carbons C3, C4, and C5 of the glutamic acid moiety, as well as to the attached carbon of the cyclohexyl ring. This would unambiguously confirm the location of the cyclohexylmethyl substituent at the C4 position. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a primary technique for confirming the molecular weight of a compound and providing structural information through fragmentation analysis. For this compound (C₁₂H₂₁NO₄), the calculated monoisotopic mass is 243.1471 g/mol . High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the elemental composition. unite.edu.mk

Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as protonated [M+H]⁺ (m/z 244.1543) or sodiated [M+Na]⁺ (m/z 266.1362) ions.

Loss of water (H₂O) from the carboxylic acid groups.

Loss of formic acid (HCOOH) or carbon dioxide (CO₂) .

Cleavage of the cyclohexylmethyl side chain , leading to a fragment corresponding to the glutamic acid backbone.

Fragmentation within the cyclohexyl ring .

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. osu.edu

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity and stereochemical integrity of chiral compounds.

Purity Determination : Reversed-phase HPLC (RP-HPLC) with a suitable detector (e.g., UV, MS) is used to determine the chemical purity of the compound by separating it from any starting materials, byproducts, or degradation products.

Enantiomeric and Diastereomeric Excess : Since this compound possesses two stereocenters (at C2 and C4), it can exist as one of four possible stereoisomers. It is critical to confirm the desired (2S, 4S) configuration and quantify the percentage of the other isomers. This is achieved using chiral chromatography. A specialized chiral stationary phase (CSP) is used to separate the different stereoisomers. For instance, methods developed for similar 4-substituted glutamic acid derivatives have successfully separated all four stereoisomers using a chiral column, allowing for the precise determination of enantiomeric and diastereomeric purity. plos.org Enantiomeric purity of over 99% is often achievable and verifiable through these methods. google.com

Emerging Spectroscopic Techniques in Biological Contexts for Molecular Interactions (e.g., Terahertz Spectroscopy)

While NMR and MS define the static structure, emerging techniques aim to probe the molecule's dynamic behavior and interactions in more complex environments.

Terahertz (THz) Spectroscopy : This technique operates in the far-infrared region of the electromagnetic spectrum (0.1-10 THz) and is highly sensitive to low-frequency collective vibrational modes of molecules, such as lattice vibrations and intermolecular hydrogen bond stretching and bending. acs.orgnumberanalytics.com Amino acids exhibit characteristic absorption spectra in the THz range, which act as a "fingerprint" based on their crystal structure and hydrogen bonding networks. researchgate.nettandfonline.comtandfonline.com

For this compound, THz spectroscopy could be employed to study its solid-state form or, more importantly, to probe its interactions with biological targets like receptors or enzymes. A change in the THz spectrum upon binding could provide unique insights into alterations in the hydrogen-bonding environment and conformational state of both the ligand and its target protein, information that is often difficult to obtain with other methods. researchgate.netarxiv.org

Future Directions in Research on 4s 4 Cyclohexylmethyl L Glutamic Acid

Development of Novel Analogues with Enhanced Receptor/Enzyme Selectivity and Potency

A primary focus of future research will be the rational design and synthesis of novel analogues of (4S)-4-Cyclohexylmethyl-L-glutamic acid. The principal objective is to achieve enhanced selectivity and potency for specific glutamate (B1630785) receptors or enzymes. The existing knowledge of its interaction with the NMDA receptor serves as a foundation for this work. nih.gov Medicinal chemists will likely explore modifications to the cyclohexylmethyl group, the glutamic acid backbone, and the stereochemistry at the 4-position to modulate binding affinity and efficacy.

Key strategies in this area will include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the lead compound will be undertaken to elucidate the chemical features crucial for its biological activity. This will involve the synthesis of a library of related compounds with variations in steric bulk, electronic properties, and conformational flexibility.

Bioisosteric Replacement: Portions of the molecule will be replaced with other chemical groups that retain similar physical or chemical properties. This can lead to improved pharmacokinetic profiles or reduced off-target effects.

Introduction of Conformational Constraints: The flexibility of the molecule can be reduced by incorporating cyclic structures or rigid linkers. This can lock the molecule into a bioactive conformation, thereby increasing its potency and selectivity for the target receptor or enzyme.

The ultimate goal of these efforts is to develop second-generation analogues with superior therapeutic indices, minimizing the potential for side effects while maximizing the desired pharmacological response.

Exploration of Additional Biochemical and Cellular Targets Beyond Known Glutamate Systems

Methodologies to be employed in this exploratory phase include:

High-Throughput Screening (HTS): The compound and its novel analogues will be screened against large panels of receptors, enzymes, and ion channels to identify any previously unknown interactions.

Chemical Proteomics: This approach utilizes chemical probes derived from the parent compound to isolate and identify its binding partners within a complex biological sample, such as a cell lysate or tissue homogenate.

Phenotypic Screening: Instead of focusing on a specific molecular target, this method assesses the effects of the compound on cellular or organismal phenotypes. Subsequent target deconvolution studies can then be used to identify the molecular target responsible for the observed effect.

The discovery of novel targets could open up new therapeutic applications for this compound and its derivatives beyond their currently envisioned roles in neurological disorders.

Advanced Computational Modeling for Predictive Biology and Drug Discovery Efforts

The integration of advanced computational modeling is set to revolutionize the discovery and development of drugs based on the this compound scaffold. nih.gov These in silico approaches can significantly reduce the time and cost associated with traditional drug discovery by providing valuable predictive insights.

Key computational techniques that will be applied include:

Molecular Docking and Dynamics Simulations: These methods will be used to predict and analyze the binding modes of novel analogues within the active sites of target receptors and enzymes. nih.gov This will provide a molecular-level understanding of the interactions that govern potency and selectivity, guiding the design of more effective compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models will be developed to correlate the chemical structures of the analogues with their biological activities. These models can then be used to predict the potency of virtual compounds before they are synthesized, prioritizing the most promising candidates for experimental testing.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models can be used to screen large virtual libraries of compounds to identify novel chemical scaffolds with the potential for similar pharmacological activity.

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds will be employed early in the drug discovery process. This allows for the early identification and mitigation of potential liabilities, increasing the likelihood of successful clinical development.

By harnessing the power of predictive computational chemistry and biology, researchers can make more informed decisions, streamline the optimization process, and increase the efficiency of the entire drug discovery pipeline.

Integration with Omics Technologies for Systems-Level Understanding of Biological Impact

To gain a holistic understanding of the biological impact of this compound, future research will increasingly integrate various "omics" technologies. beilstein-journals.orgnih.gov These high-throughput approaches provide a comprehensive snapshot of the molecular changes that occur in a biological system in response to a chemical perturbation.

The primary omics technologies to be utilized are:

Genomics and Transcriptomics: These will be used to study how the compound and its analogues affect gene expression. This can reveal the signaling pathways and cellular processes that are modulated by the drug, providing insights into its mechanism of action and potential biomarkers for its effects.

Proteomics: This will involve the large-scale analysis of protein expression and post-translational modifications. Proteomics can identify the specific proteins that are directly or indirectly affected by the compound, offering a more direct link between drug action and cellular response.

Metabolomics: This technology will be used to profile the changes in small-molecule metabolites within a cell or organism following treatment with the compound. This can provide a functional readout of the biochemical state of the system and reveal metabolic pathways that are impacted.

By integrating data from these different omics platforms, researchers can construct a systems-level view of the biological effects of this compound. This comprehensive understanding will be invaluable for identifying novel therapeutic opportunities, predicting potential side effects, and developing personalized medicine strategies.

Q & A

Basic Research Questions

Q. How can researchers verify the structural integrity and purity of (4S)-4-Cyclohexylmethyl-L-glutamic acid?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry (e.g., ¹H/¹³C NMR for cyclohexylmethyl group positioning) and high-performance liquid chromatography (HPLC) with a chiral column to assess enantiomeric purity. Mass spectrometry (MS) validates molecular weight (C₁₂H₂₁NO₄, M.W. 243.30) . For quantification in biological samples, employ enzymatic assays like the L-Glutamic Acid Assay Kit (K-GLUT), which uses glutamate dehydrogenase-coupled reactions .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodology : Determine solubility in polar (water, ethanol) and nonpolar solvents (DMSO, cyclohexane) via gravimetric or spectrophotometric methods. Solvent-mediated polymorphic transformations, as observed in L-glutamic acid studies, should be considered during crystallization experiments. Pre-saturate solvents to avoid unintended phase changes .

Q. How can researchers synthesize this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology : Use selective protection/deprotection strategies for the glutamic acid backbone (e.g., tert-butyloxycarbonyl [Boc] groups for amine protection). Introduce cyclohexylmethyl groups via alkylation or coupling reactions under inert conditions. Monitor reaction progress with thin-layer chromatography (TLC) and purify intermediates using flash chromatography .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity or stability be resolved?

- Methodology : Cross-validate findings using orthogonal techniques (e.g., compare enzyme inhibition assays with cellular uptake studies). Assess batch-to-batch variability via X-ray diffraction (XRD) to identify polymorphic impurities. Apply iterative data analysis frameworks, as recommended in qualitative research, to reconcile discrepancies (e.g., re-evaluate experimental conditions or sample purity) .

Q. What strategies optimize the polymorphic stability of this compound during formulation?

- Methodology : Use population balance models to simulate solvent-mediated transformations between metastable and stable forms. Parameters include dissolution rates (α-form) and nucleation/growth kinetics (β-form). Experimentally validate with temperature-controlled crystallization trials and in-situ monitoring (e.g., Raman spectroscopy) .

Q. How does the cyclohexylmethyl group influence the compound’s interaction with biological targets (e.g., glutamate receptors)?

- Methodology : Perform molecular docking simulations to map steric and electronic interactions between the cyclohexylmethyl moiety and receptor binding pockets. Validate with mutagenesis studies (e.g., alanine scanning) and measure binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

- Methodology : Employ forced degradation studies (heat, light, pH extremes) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify breakdown products. Quantify degradation kinetics using Arrhenius plots and establish storage recommendations based on activation energy calculations .

Methodological Notes

- Stereochemical Analysis : Ensure asymmetric synthesis protocols include chiral catalysts (e.g., Rhodium-BINAP complexes) to maintain the (4S) configuration .

- Data Reproducibility : Document solvent purity, temperature gradients, and humidity levels during experiments, as these factors significantly impact crystallization and stability outcomes .

- Ethical Reporting : Disclose all synthetic intermediates and by-products in publications to facilitate replication and avoid misinterpretation of bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.